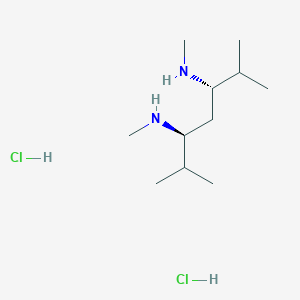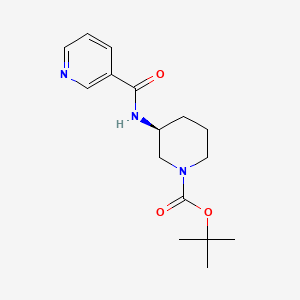![molecular formula C16H14N2O2S2 B2913560 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896354-81-7](/img/structure/B2913560.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole derivatives, such as 4-METHYL-N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE and 2-methoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide , are part of a collection of rare and unique chemicals often used in early discovery research .
Synthesis Analysis
While specific synthesis methods for your compound were not found, improved protocols for the synthesis of thiazolium precatalysts from primary amines, carbon disulfide, and alpha-halogenoketones have been reported .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-METHYL-N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE, includes a linear formula of C17H14N2OS .Chemical Reactions Analysis
Benzothiazole derivatives have been used as chemosensors for the detection of mercury (II) ions in water .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For example, 2-methoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide has a molecular weight of 298.36 .科学的研究の応用
Metabolism and Toxicity Studies
The metabolism of thiazoles, including compounds structurally related to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, has been studied for their potential to form toxic metabolites. Research indicates that thiazoles can undergo metabolic processes leading to the formation of thioamides and other metabolites, which may have implications for their toxicity and pharmacological profiles. For instance, thiabendazole, a thiazole compound, has been shown to produce thioformamide and benzimidazol-2-ylglyoxal as urinary metabolites in mice, suggesting a complex metabolic pathway that could be relevant for related thiazole derivatives (Mizutani, Yoshida, & Kawazoe, 1994).
Synthesis of Novel Compounds
Thiazole compounds, including those with structural similarities to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been synthesized for potential therapeutic applications. Novel synthetic pathways have been explored to create derivatives with anti-inflammatory and analgesic properties. For example, novel benzodifuranyl derivatives have been synthesized, displaying significant inhibitory activity on cyclooxygenase enzymes and potential analgesic and anti-inflammatory effects, highlighting the therapeutic potential of thiazole-based compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Thiazole derivatives, akin to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been evaluated for their anticancer properties. Specifically, novel 4-thiazolidinones containing the benzothiazole moiety have undergone antitumor screening, with certain compounds demonstrating activity against various cancer cell lines, including leukemia, melanoma, and breast cancer. This suggests that thiazole derivatives may hold potential as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic efficacy (Havrylyuk et al., 2010).
Antimicrobial and Antioxidant Activities
Benzamide derivatives, related to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been isolated from endophytic Streptomyces species and shown to possess antimicrobial activities. A new benzamide compound, alongside other known compounds, was identified with significant antimicrobial potential, suggesting the role of thiazole-based compounds in developing new antimicrobial agents. Additionally, some of these compounds have demonstrated antioxidant activity, further highlighting their potential in therapeutic applications (Yang et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-7-4-8-13-14(12)17-16(22-13)18-15(19)10-5-3-6-11(9-10)21-2/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYJUCBHZRQKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2913480.png)





![N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de](/img/structure/B2913487.png)

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B2913489.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2913490.png)
![2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2913491.png)

